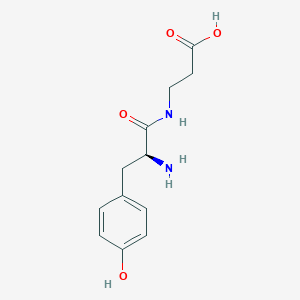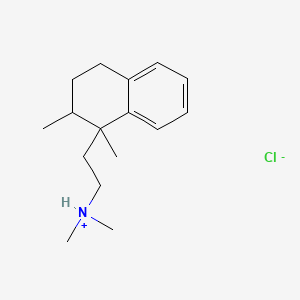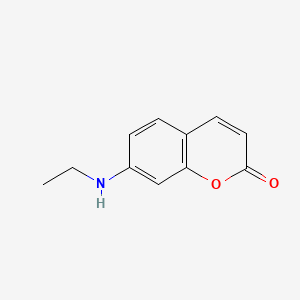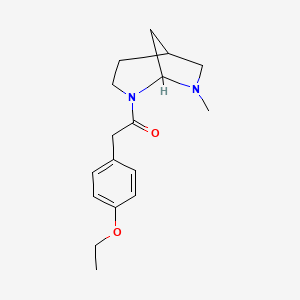
H-Tyr-beta-ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-beta-ala-OH typically involves the coupling of beta-alanine and L-tyrosine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield compared to chemical synthesis. For example, L-amino acid ligases from Bacillus subtilis can be used to couple beta-alanine and L-tyrosine in the presence of ATP and polyphosphate kinase for ATP regeneration .
化学反应分析
Types of Reactions
H-Tyr-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield alcohol derivatives of the peptide.
科学研究应用
H-Tyr-beta-ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: It has potential therapeutic applications due to its bioactivity and biocompatibility.
Industry: It is used in the development of biomaterials and drug delivery systems.
作用机制
The mechanism of action of H-Tyr-beta-ala-OH involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, the peptide backbone can interact with enzymes and receptors, modulating their activity and function .
相似化合物的比较
Similar Compounds
H-Tyr-Ala-OH: A dipeptide composed of L-tyrosine and L-alanine.
H-Tyr-Tic-OH: A dipeptide with tyrosine and tetrahydroisoquinoline-3-carboxylic acid.
Uniqueness
H-Tyr-beta-ala-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties. Unlike other dipeptides, it has enhanced solubility and stability, making it suitable for various applications in research and industry .
属性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI 键 |
CMAQTHNYOAJTHQ-JTQLQIEISA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)






![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
